molecular formula C10H9NO3 B1613711 6-methoxy-1H-indole-4-carboxylic acid CAS No. 885520-60-5

6-methoxy-1H-indole-4-carboxylic acid

Cat. No.: B1613711
CAS No.: 885520-60-5
M. Wt: 191.18 g/mol
InChI Key: RUUYNZLHRCOJQI-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Methanesulfonic acid is often used as a catalyst in methanol, leading to the formation of the indole ring . The reaction conditions usually involve refluxing the mixture to achieve a good yield.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of advanced spectroscopic techniques ensures the accurate identification and characterization of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the indole ring .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . The compound’s antiviral and anticancer activities are linked to its interaction with viral enzymes and cancer cell receptors, respectively .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1H-indole-4-carboxylic acid stands out due to its specific methoxy and carboxylic acid functional groups, which enhance its reactivity and biological activity. These functional groups allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

6-methoxy-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUYNZLHRCOJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646342
Record name 6-Methoxy-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-60-5
Record name 6-Methoxy-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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